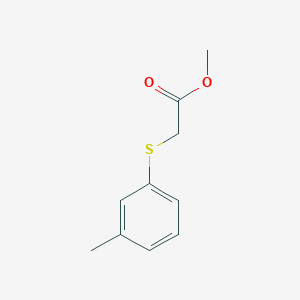

Methyl 2-(m-tolylthio)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-methylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8-4-3-5-9(6-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYAAFRARFOFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732745 | |

| Record name | Methyl [(3-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190005-34-6 | |

| Record name | Methyl [(3-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(m-tolylthio)acetate can be synthesized through various methods. One common approach involves the reaction of m-tolylthiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of methyl 2-(m-tolylthio)acetate often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(m-tolylthio)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: m-Tolylthiol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Organic Synthesis

Methyl 2-(m-tolylthio)acetate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, including:

- Thioacetals/Thioketals: The compound is involved in the controllable synthesis of thioacetals and thioketals, which are important intermediates in organic chemistry .

- Specialty Chemicals: It is used as an intermediate in the production of various specialty chemicals utilized across different industries.

Biochemical Assays

In biological research, methyl 2-(m-tolylthio)acetate acts as a probe to study enzyme activities and metabolic pathways. Its ability to participate in oxidation-reduction reactions makes it suitable for investigating biochemical mechanisms.

Medicinal Chemistry

Research into the therapeutic properties of methyl 2-(m-tolylthio)acetate is ongoing. It is being explored for potential applications in drug development, particularly due to its structural features that may contribute to biological activity.

Industrial Applications

Methyl 2-(m-tolylthio)acetate is also employed in industrial settings for:

- Pharmaceutical Manufacturing: It plays a role as an intermediate in synthesizing pharmaceutical compounds.

- Specialty Chemicals Production: The compound is utilized in creating various specialty chemicals that find applications across multiple sectors.

Case Study 1: Synthesis of Thioacetals

A recent study highlighted the successful synthesis of thioacetals using methyl 2-(m-tolylthio)acetate as a substrate. The reaction conditions were optimized to achieve high yields, demonstrating its utility in producing valuable intermediates for further chemical transformations .

| Reaction Conditions | Yield (%) |

|---|---|

| Temperature: 60 °C | 86 |

| Solvent: DCE | High |

| Additive: TsOH | Optimal |

Case Study 2: Enzyme Activity Probing

Another research effort focused on using methyl 2-(m-tolylthio)acetate to probe enzyme activities. The compound's reactivity allowed researchers to map out metabolic pathways effectively, showcasing its importance in biochemical studies .

Mechanism of Action

The mechanism by which methyl 2-(m-tolylthio)acetate exerts its effects involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Structural Insights :

- Electronic Effects : The m-tolyl group (meta-methylphenyl) in Methyl 2-(m-tolylthio)acetate likely enhances lipophilicity compared to unsubstituted phenylthio analogs (e.g., Methyl (phenylthio)acetate) . This may improve membrane permeability in biological systems.

- Heterocyclic Variants : Compounds like Methyl (2-furfurylthio)acetate introduce a furan ring, which may confer unique solubility and coordination properties due to oxygen’s electronegativity .

Reactivity Trends :

- Thioesters with electron-withdrawing groups (e.g., Methyl 2-[bis(benzylthio)phosphoryl]acetate ) exhibit enhanced electrophilicity, enabling Horner–Wadsworth–Emmons reactions for α,β-unsaturated ester synthesis .

- Arylthioacetates with methyl substituents (e.g., o-tolyl) may exhibit slower hydrolysis rates due to steric protection of the thioester bond .

Environmental Considerations :

Biological Activity

Methyl 2-(m-tolylthio)acetate, a sulfur-containing compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula: C10H12O2S

- Molecular Weight: 196.27 g/mol

- IUPAC Name: Methyl 2-(m-tolylthio)acetate

- CAS Number: 16630-66-3

The compound features a thioether group which is significant in influencing its reactivity and biological interactions.

Methyl 2-(m-tolylthio)acetate may exert its biological effects through several mechanisms:

- Enzyme Inhibition/Activation: The thioether moiety can interact with various enzymes, potentially acting as an inhibitor or activator, thus influencing metabolic pathways.

- Cell Signaling Modulation: It may affect signaling pathways by altering the localization and activity of key proteins involved in cell growth and differentiation.

Anticancer Properties

Recent studies have indicated that methyl 2-(m-tolylthio)acetate exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of migration |

These findings suggest that the compound may target specific cellular pathways associated with cancer progression.

Antimicrobial Activity

Studies have shown that methyl 2-(m-tolylthio)acetate possesses antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound's efficacy against these pathogens indicates its potential as a therapeutic agent in treating infections.

Case Studies

- In Vivo Study on Tumor Growth Inhibition : A recent study conducted on mice bearing tumor xenografts revealed that treatment with methyl 2-(m-tolylthio)acetate resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to increased apoptosis and decreased angiogenesis.

- Toxicological Assessment : Toxicity studies indicated that methyl 2-(m-tolylthio)acetate has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(m-tolylthio)acetate, and how are reaction conditions optimized?

Methyl 2-(m-tolylthio)acetate can be synthesized via copper-catalyzed tandem cyclization reactions. For example, reacting ethynylbenzoxazinones with thiols under catalytic Cu(I) conditions yields the target compound with up to 85% efficiency. Key parameters include catalyst loading (e.g., 5 mol% CuI), solvent choice (e.g., DMF), and reaction temperature (e.g., 80°C). Post-synthesis purification via flash chromatography (e.g., PE/EA = 5:1) ensures high purity. Characterization relies on NMR and HRMS to confirm structure and stereochemistry .

Q. What safety protocols are critical when handling Methyl 2-(m-tolylthio)acetate in the laboratory?

Safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, full-body chemical-resistant suits, and P95 respirators to prevent inhalation or dermal exposure .

- Ventilation: Use fume hoods to avoid vapor accumulation, as the compound may cause respiratory irritation (H335) .

- Waste Disposal: Segregate waste and collaborate with certified hazardous waste disposal services to prevent environmental contamination .

Q. How is Methyl 2-(m-tolylthio)acetate characterized, and what analytical techniques are essential?

Structural confirmation involves:

- NMR: Peaks at δ 33.7 (thioether methylene) and 55.7 (ester methoxy group) .

- HRMS: Exact mass matching (e.g., [M+Na] = 446.0859) .

- Chromatography: Purity assessment via TLC or HPLC with UV detection.

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of Methyl 2-(m-tolylthio)acetate derivatives?

Stereoselectivity (E/Z ratios) is influenced by:

- Reagent Choice: Bulky HWE reagents (e.g., Bn-substituted) favor Z-isomers, while smaller groups (e.g., CFCH) enhance E-selectivity .

- Temperature: Lower temperatures (-78°C) improve stereochemical control by slowing competing pathways .

- Additives: Chiral ligands or phase-transfer catalysts can modulate selectivity in asymmetric syntheses .

Q. What strategies resolve contradictory data in reaction yields or product distributions?

Contradictions arise from variables like reagent purity, solvent moisture, or catalytic deactivation. Mitigation strategies include:

- Replicate Experiments: Use internal standards (e.g., deuterated analogs) to validate reproducibility.

- In Situ Monitoring: Techniques like FTIR or Raman spectroscopy track intermediate formation .

- Computational Modeling: DFT calculations predict transition states to rationalize unexpected product ratios .

Q. How does the thioether moiety in Methyl 2-(m-tolylthio)acetate influence its reactivity in cross-coupling reactions?

The m-tolylthio group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enhancing regioselectivity. The sulfur atom’s lone pairs stabilize metal complexes, facilitating oxidative addition. However, sulfur poisoning of catalysts may require ligand tuning (e.g., bulky phosphines) to maintain activity .

Q. What are the stability considerations for Methyl 2-(m-tolylthio)acetate under varying storage conditions?

Stability data suggest:

- Temperature: Store at -20°C to prevent ester hydrolysis or thioether oxidation .

- Light Sensitivity: Amber glass containers mitigate photodegradation.

- Moisture Control: Use molecular sieves in storage vials to avoid hydrolysis .

Methodological Insights

Q. How can researchers optimize purification protocols for Methyl 2-(m-tolylthio)acetate?

Q. What computational tools aid in predicting the biological activity of Methyl 2-(m-tolylthio)acetate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.